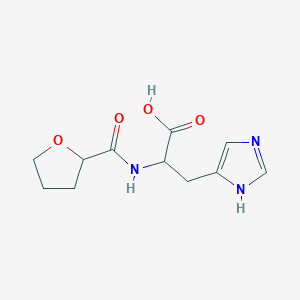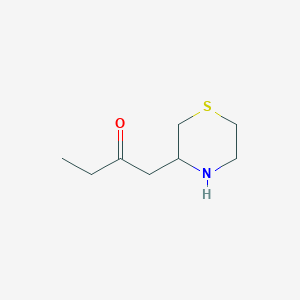
1-(Thiomorpholin-3-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiomorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NOS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(Thiomorpholin-3-yl)butan-2-one can be synthesized through a microwave-supported one-pot reaction. This method involves using a solid base catalyst, such as magnesium oxide (MgO), in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis and green chemistry principles suggests a move towards more sustainable and efficient production techniques.
化学反应分析
Types of Reactions: 1-(Thiomorpholin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(Thiomorpholin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
作用机制
The mechanism of action of 1-(Thiomorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, enzymes, or other proteins, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
1-(Thiomorpholin-3-yl)butan-1-one: Another sulfur-containing heterocyclic compound with similar structural features.
3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one: A related compound with a different substitution pattern.
Uniqueness: 1-(Thiomorpholin-3-yl)butan-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
属性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC 名称 |
1-thiomorpholin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 |
InChI 键 |
NTFMRTMMOJKCQR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC1CSCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


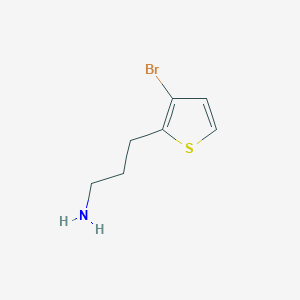
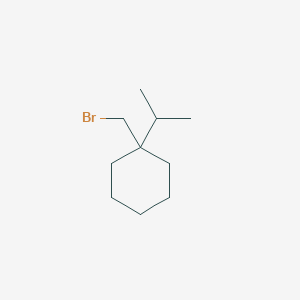
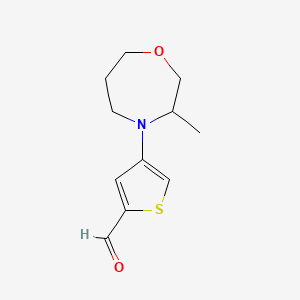
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)

![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
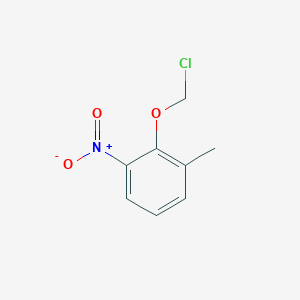
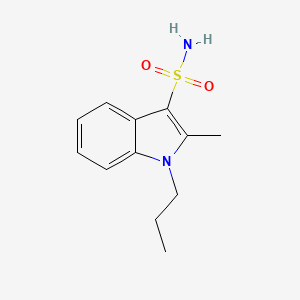
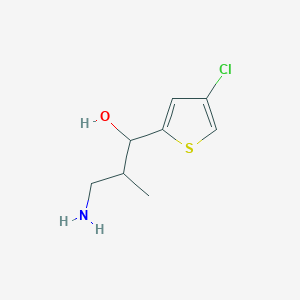
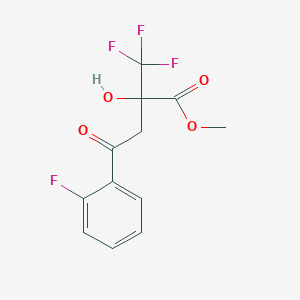
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
